N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride
Overview
Description
N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride is a complex organic compound with a molecular formula of C17H29N3O·2HCl. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a morpholine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride typically involves the alkylation of N,N-diethylaniline with 2-(4-morpholinyl)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline N-oxide.
Reduction: Formation of N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring plays a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)benzonitrile
- Methyl {[2-(4-morpholinyl)ethyl]amino}acetate
- N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline
Uniqueness
N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride is unique due to its specific combination of a morpholine ring and aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O.2ClH/c1-3-20(4-2)17-7-5-16(6-8-17)15-18-9-10-19-11-13-21-14-12-19;;/h5-8,18H,3-4,9-15H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHJTDNYEACOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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